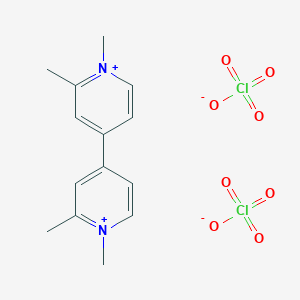
1,1',2,2'-Tetramethyl-4,4'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound with the molecular formula C14H18Cl2N2O8. It is a derivative of bipyridinium, a class of compounds known for their electrochemical properties and applications in various fields, including supramolecular chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with methylating agents under controlled conditions. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Reduction: It can be reduced to form radical cations, which are studied for their unique electronic properties.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical cations .
Wissenschaftliche Forschungsanwendungen
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo reversible redox reactions. These reactions are facilitated by the compound’s unique electronic structure, which allows it to accept and donate electrons readily. The molecular targets and pathways involved include various redox-active sites in both chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Dibenzyl-4,4’-bipyridinium dichloride
- 1,1’-Diethyl-4,4’-bipyridinium dibromide
- 1,1’-Diphenyl-4,4’-bipyridinium dichloride
- N-Methyl-2,2’-bipyridinium iodide
Uniqueness
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific methylation pattern, which imparts distinct electrochemical properties. This makes it particularly useful in applications requiring precise control over redox states and electronic properties .
Eigenschaften
CAS-Nummer |
92834-26-9 |
|---|---|
Molekularformel |
C14H18Cl2N2O8 |
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C14H18N2.2ClHO4/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14;2*2-1(3,4)5/h5-10H,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
RPBZPPBOFNOMFC-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


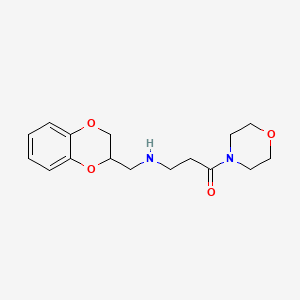
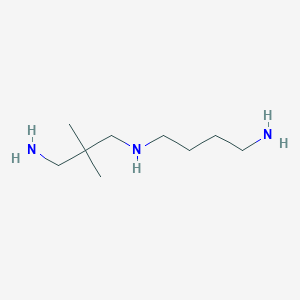
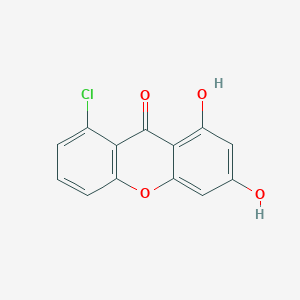
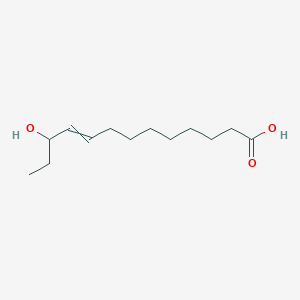
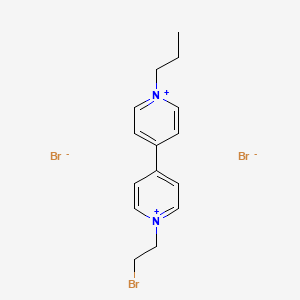
![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)

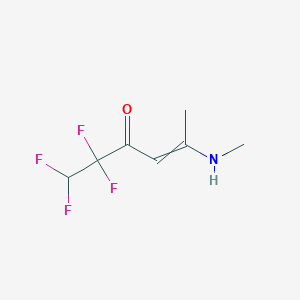
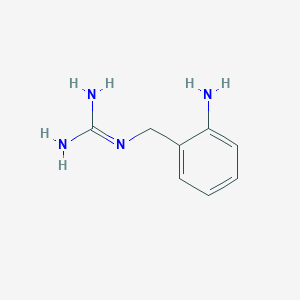
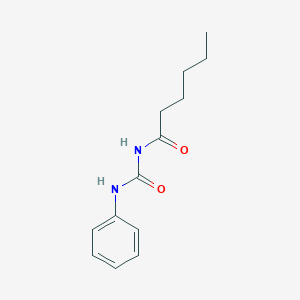
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
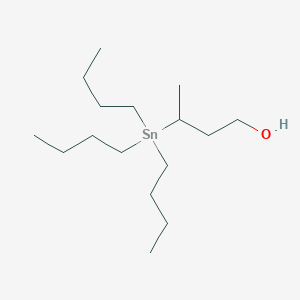
![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
